N,N'-Dibenzylethylenediamine diacetate CAS number 122-75-8
N,N'-Dibenzylethylenediamine diacetate CAS number 122-75-8
An In-Depth Technical Guide to N,N'-Dibenzylethylenediamine Diacetate (CAS 122-75-8) for Pharmaceutical Development Professionals
Abstract
N,N'-Dibenzylethylenediamine diacetate (DBED diacetate), registered under CAS number 122-75-8, is a critical raw material in the pharmaceutical industry, primarily utilized for the synthesis of Benzathine Benzylpenicillin. This long-acting antibiotic formulation relies on the unique physicochemical properties of the salt formed between two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). This guide provides a comprehensive technical overview of DBED diacetate, tailored for researchers, scientists, and drug development professionals. It covers the compound's properties, synthesis, quality control, and its pivotal role in drug formulation, emphasizing the scientific principles that underpin its application.
Introduction: The Cornerstone of Long-Acting Penicillin Therapy
N,N'-Dibenzylethylenediamine diacetate is the diacetate salt of the diamine benzathine. While it has applications as a chelating agent and a building block in organic synthesis, its principal and most significant role is in the manufacture of Benzathine Benzylpenicillin (Penicillin G Benzathine).[1][2] The formation of this sparingly soluble salt is a deliberate formulation strategy designed to create a depot effect upon intramuscular injection. This depot allows for the slow release of Penicillin G into the bloodstream, maintaining therapeutic concentrations over an extended period—a critical factor in the treatment of infections like syphilis and in the prevention of rheumatic fever.[3][4] Understanding the technical nuances of DBED diacetate is, therefore, essential for controlling the quality, safety, and efficacy of the final drug product.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N,N'-Dibenzylethylenediamine diacetate is fundamental to its handling, processing, and quality control.
Key Physicochemical Data
The essential properties of DBED diacetate are summarized in the table below. This data is critical for developing analytical methods, designing synthesis and purification steps, and ensuring proper storage conditions.
| Property | Value | Source(s) |
| CAS Number | 122-75-8 | [5] |
| Molecular Formula | C₂₀H₂₈N₂O₄ | [6] |
| Molecular Weight | 360.45 g/mol | [6] |
| Appearance | White to off-white crystalline powder or needle-like crystals | [6][7] |
| Melting Point | 116 - 120 °C | [8] |
| Solubility | Soluble in water (approx. 150 g/L at 20°C). Soluble in methanol. Sparingly soluble in ethanol and acetone. Slightly soluble in chloroform and ethyl acetate. | [6][7][9] |
| pH | 5.0 - 6.0 (50 g/L aqueous solution at 20°C) | [6][9] |
| pKa (Predicted, for free base) | 9.15 ± 0.19 | [10] |
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of DBED diacetate requires a suite of analytical techniques.
NMR spectroscopy is indispensable for the structural confirmation of DBED diacetate.
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:
-
A singlet for the methyl protons of the acetate counter-ion.
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Aromatic protons of the two benzyl groups.
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A singlet for the methylene protons of the benzyl groups (-CH₂-Ar).
-
A singlet for the ethylenediamine bridge protons (-NH-CH₂-CH₂-NH-).
-
A broad signal for the amine protons, which may exchange with deuterium oxide (D₂O).
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the acetate carbonyl and methyl carbons, the aliphatic ethylenediamine and benzylic carbons, and the aromatic carbons.
While specific spectral data with assignments is proprietary to analytical laboratories, reference spectra are available for comparison.[11]
Chromatographic methods are central to assessing the purity of DBED diacetate and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the assay and impurity profiling of DBED diacetate. While a specific monograph for the diacetate is not listed in the major pharmacopoeias, methods developed for the free base or for the final drug product (Benzathine Benzylpenicillin) can be adapted.[12]
-
Gas Chromatography (GC): Given its melting point, GC can also be employed, often for purity assessment.[13] A GC-MS method would be particularly powerful for identifying unknown impurities by providing mass-to-charge ratio information.
Synthesis, Mechanism, and Impurity Control
The manufacturing process of DBED diacetate must be robustly controlled to ensure high purity and yield, as the quality of this raw material directly impacts the final pharmaceutical product.
Synthesis Pathway
The most common industrial synthesis route involves a two-step process starting from benzaldehyde and ethylenediamine.[14][15]
-
Formation of N,N'-Dibenzalethylenediamine (Schiff Base): Benzaldehyde is reacted with ethylenediamine to form the corresponding Schiff base, N,N'-dibenzalethylenediamine.
-
Catalytic Hydrogenation: The Schiff base is then catalytically hydrogenated to reduce the imine double bonds, forming N,N'-dibenzylethylenediamine (the free base, benzathine).
-
Salt Formation: The purified benzathine free base is dissolved in a suitable solvent, such as ethyl acetate, and reacted with acetic acid to precipitate N,N'-Dibenzylethylenediamine diacetate.[14]
Role in Benzathine Benzylpenicillin Formation
The core function of DBED diacetate is to provide the benzathine cation for the precipitation of Benzathine Benzylpenicillin. The reaction is a straightforward metathesis or salt-exchange, typically carried out in an aqueous medium.
Two equivalents of a soluble penicillin G salt (e.g., potassium or sodium salt) are reacted with one equivalent of N,N'-dibenzylethylenediamine diacetate. The resulting Benzathine Benzylpenicillin salt is extremely insoluble in water (0.15 mg/mL) and precipitates out of solution, which is key to its long-acting depot properties.[3][16]
Impurity Profiling and Control
For any pharmaceutical raw material, a deep understanding and stringent control of impurities are paramount. Impurities can arise from starting materials, by-products of the synthesis, or degradation.
Based on the synthesis route, several process-related impurities should be considered and controlled:
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Starting Materials: Unreacted benzaldehyde and ethylenediamine.
-
Intermediates: Residual N,N'-dibenzalethylenediamine (Schiff base) from incomplete hydrogenation.
-
By-products: A key by-product identified in the literature is 1,3-dibenzyl-2-phenyltetrahydroimidazole .[14] This impurity is formed during the catalytic hydrogenation of the Schiff base. Its formation must be minimized by optimizing hydrogenation conditions and it should be controlled with a specific limit in the final DBED diacetate specification.
Forced degradation studies should be performed to identify potential degradation products that could form under storage or processing stress (e.g., heat, oxidation, light, acid/base hydrolysis).[1][17] Amines are susceptible to oxidation, which could lead to N-oxides or other related substances. These studies are essential for developing a stability-indicating analytical method.
A robust control strategy involves:
-
Raw Material Control: Using high-purity starting materials (benzaldehyde, ethylenediamine, acetic acid).
-
Process Optimization: Defining critical process parameters for the hydrogenation and crystallization steps to minimize impurity formation.
-
In-Process Controls (IPCs): Monitoring the completion of the hydrogenation step to ensure the Schiff base intermediate is consumed.
-
Purification: Effective crystallization procedures to purge impurities.
-
Specification: Setting scientifically justified limits for known and unknown impurities in the final N,N'-Dibenzylethylenediamine diacetate product.
Recommended Analytical Protocols (Self-Validating Systems)
The following protocols are provided as examples and should be fully validated for their intended use in a specific laboratory and for a specific grade of material.
Protocol: HPLC Assay and Purity Method
This method is designed to be stability-indicating for the assay of N,N'-Dibenzylethylenediamine diacetate and the determination of related substances.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Time (min) %A %B 0 60 40 25 40 60 30 40 60 31 60 40 40 60 40 -
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of N,N'-Dibenzylethylenediamine Diacetate Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Test Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Tailing factor for the main peak should be not more than 2.0.
-
-
Causality and Validation: The C18 column provides good retention for the moderately non-polar analyte. The buffered mobile phase ensures consistent ionization state and peak shape. The gradient elution allows for the separation of more or less polar impurities from the main analyte peak. The UV detection at 230 nm provides good sensitivity for the aromatic rings in the molecule. This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Safety and Handling
N,N'-Dibenzylethylenediamine diacetate is classified as harmful if swallowed.[18] Standard laboratory and manufacturing safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling large quantities or if dust generation is likely, use respiratory protection (e.g., a P95 particle respirator).[19]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[18]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
First Aid:
Conclusion
N,N'-Dibenzylethylenediamine diacetate is more than a simple chemical intermediate; it is a key enabler of a critical therapeutic class. Its synthesis must be carefully controlled to minimize impurities, and its quality must be rigorously verified using validated analytical methods. For drug development professionals, a comprehensive understanding of this molecule—from its fundamental properties to its detailed impurity profile—is essential for ensuring the consistent production of safe and effective Benzathine Benzylpenicillin. This guide serves as a foundational resource to support these critical activities in pharmaceutical science.
References
-
LookChem. (n.d.). N,N'-DIBENZYLETHYLENEDIAMINE. Retrieved from [Link]
- European Pharmacopoeia. (2018, February 2).
-
SIELC Technologies. (2018, February 16). Separation of N,N'-Dibenzylethane-1,2-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pfizer. (2017, August 31). penicillin G benzathine - PRODUCT MONOGRAPH. Retrieved from [Link]
- USP. (2019). Penicillin G Benzathine. In USP-NF.
-
Perth Children's Hospital. (n.d.). Benzathine Benzylpenicillin. Retrieved from [Link]
-
Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Chegg.com. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. Retrieved from [Link]
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
ECHA. (2025, May 14). N,N'-dibenzylethylenediammonium di(acetate). Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]
- Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
- Google Patents. (1956). US2773098A - Preparation of n, n'-dibenzylethylenediamine.
-
(n.d.). MSDS of N,N'-dibenzylethylenediamine diacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid.
-
Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.
-
ResearchGate. (n.d.). (PDF) 1,3-Dibenzyl-2-phenylperhydropyrimidine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Retrieved from [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 5. N,N'-Dibenzylethylenediamine Diacetate | LGC Standards [lgcstandards.com]
- 6. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. N,N'-Dibenzylethylenediamine Diacetate | 122-75-8 | TCI AMERICA [tcichemicals.com]
- 9. N,N-Dibenzylethylenediamine diacetate CAS 122-75-8 | 814050 [merckmillipore.com]
- 10. N,N'-Bis(phenylmethyl)-1,2-ethanediamine | 140-28-3 [chemicalbook.com]
- 11. N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 1H NMR spectrum [chemicalbook.com]
- 12. Separation of N,N’-Dibenzylethane-1,2-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. L17974.36 [thermofisher.com]
- 14. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 15. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
- 16. drugfuture.com [drugfuture.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. capotchem.cn [capotchem.cn]
